Methyl 2-amino-5-thiocyanatobenzoate
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, the strategic introduction of sulfur-containing functional groups is of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The thiocyanate (B1210189) group (-SCN) in particular is a valuable synthon, capable of undergoing a variety of transformations. The synthesis of aryl thiocyanates, including derivatives like Methyl 2-amino-5-thiocyanatobenzoate, is often achieved through the electrophilic thiocyanation of activated aromatic rings. mdpi.com
Modern synthetic approaches to aryl thiocyanates often focus on direct C-H functionalization, which offers a more atom-economical and environmentally benign alternative to traditional methods that may require harsh conditions or pre-functionalized substrates. nih.gov For aniline (B41778) derivatives, which are precursors to compounds like this compound, a number of efficient thiocyanation methods have been developed. These methods often employ a source of electrophilic "SCN+", which can be generated in situ from common reagents.
A summary of modern methods for the thiocyanation of anilines is presented in the interactive table below:
| Reagent System | Conditions | Substrate Scope | Yield (%) |
| N-Bromosuccinimide / KSCN | EtOH, rt, 20 min | Substituted anilines | High |
| N-Thiocyanatosaccharin / FeCl₃ | CH₂Cl₂, 40 °C, 0.5 h | Activated arenes | 74-91 |
| (NH₄)₂S₂O₈ / NH₄SCN | Ball-milling, rt | Anilines, phenols, etc. | 8-96 |
| Benzyltrimethylammonium dichloroiodate / NH₄SCN | DMSO:H₂O, 70 °C | Substituted anilines | 60-99 |
This table is for illustrative purposes and summarizes general findings from the cited literature.
Significance as a Precursor in Diverse Chemical Transformations
The synthetic utility of this compound is largely attributed to its potential as a precursor to a variety of more complex molecules, particularly sulfur-containing heterocycles. The strategic positioning of the amino and thiocyanate groups allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.
One of the most significant potential transformations is its conversion to benzothiazole (B30560) derivatives. While not explicitly detailed for this specific methyl ester, the general reaction of 2-aminothiophenols (which can be formed in situ from the reduction of the thiocyanate) with various electrophiles is a well-established route to benzothiazoles. Furthermore, the amino group can react with the thiocyanate moiety, or a derivative thereof, to form a thiazole (B1198619) ring fused to the benzene (B151609) ring. For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives often proceeds through a dehydrative cyclization of a thiourea (B124793) intermediate, a reaction pathway that is conceptually similar to what could be envisioned for this compound. nih.gov
Additionally, the thiocyanate group can be readily converted to other sulfur-containing functionalities such as thiols, disulfides, and sulfides, further expanding its synthetic potential. mdpi.com The presence of the methyl ester and amino groups also allows for a range of other transformations, such as amide formation, diazotization, and further electrophilic substitution on the aromatic ring.
The table below outlines some of the potential heterocyclic systems that could be derived from this compound:
| Heterocyclic System | Potential Reaction Pathway |
| Benzothiazoles | Intramolecular cyclization following reduction of the thiocyanate group. |
| Quinazolinones | Reaction of the amino group with a one-carbon synthon, followed by cyclization involving the ester group. |
| Thiazolopyridines | Annulation of a pyridine (B92270) ring onto the benzene ring, followed by thiazole formation. |
| 1,4-Benzodiazepines | Reaction with α-haloacyl halides, potentially leading to ring expansion and formation of a seven-membered ring. core.ac.uk |
This table presents plausible synthetic transformations based on the known reactivity of the functional groups present in the molecule.
Historical Development in Specialized Synthetic Pathways
While a detailed historical account of the synthesis of this compound is not extensively documented in readily available literature, its conceptual development can be traced through the evolution of synthetic methodologies for substituted anthranilic acids and aryl thiocyanates.
Historically, the synthesis of 2-amino-5-substituted benzoic acids often involved multi-step sequences. A common approach was the nitration of a substituted benzoic acid, followed by the reduction of the nitro group to an amine. For example, the preparation of 2-amino-5-nitro-benzophenone derivatives has been described through the nitration of the corresponding aminobenzophenone. google.com Subsequent chemical manipulation of the group at the 5-position, or introduction of a new substituent, would then be carried out.
The introduction of a thiocyanate group onto an aromatic ring has also seen considerable development. Early methods often relied on the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with a thiocyanate salt. More direct methods for the thiocyanation of anilines and other activated arenes have since been developed, as detailed in section 1.1. The synthesis of this compound would likely have evolved from these foundational synthetic strategies, leveraging the well-established chemistry of anthranilic acid and its derivatives. core.ac.uk The use of anthranilic acid as a starting material for the synthesis of various dyes and pharmaceuticals has a long history, providing a rich context for the development of its more complex derivatives.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-thiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)7-4-6(14-5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPZBRDJSOXWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Methyl 2 Amino 5 Thiocyanatobenzoate
General Synthetic Procedures for Methyl 2-amino-5-thiocyanatobenzoate
The primary route for the synthesis of this compound involves the direct thiocyanation of methyl 2-aminobenzoate (also known as methyl anthranilate). This electrophilic aromatic substitution reaction introduces the thiocyanate (B1210189) group at the para-position relative to the activating amino group.
Precursor Identification and Selection
The logical and most direct precursor for the synthesis of this compound is Methyl 2-aminobenzoate . This precursor is commercially available and possesses an activating amino group (-NH2) that directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent ester group, the para-position (C5) is the favored site for substitution, leading to the desired product.
Alternative precursors could involve a multi-step synthesis, for instance, starting from 2-amino-5-halobenzoic acid derivatives where the halogen is subsequently displaced by a thiocyanate group. However, the direct C-H functionalization of methyl anthranilate is a more atom-economical and efficient approach.
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. Various thiocyanating agents and reaction conditions have been reported for the thiocyanation of anilines, which can be adapted for methyl anthranilate.
Commonly used thiocyanating agents include ammonium (B1175870) thiocyanate (NH4SCN) or potassium thiocyanate (KSCN) in the presence of an oxidizing agent. The choice of oxidant and solvent system is critical.
Key Parameters for Optimization:
Thiocyanating Agent: Ammonium thiocyanate and potassium thiocyanate are the most common and cost-effective sources of the thiocyanate ion.
Oxidizing Agent: A variety of oxidants can be employed to generate the electrophilic thiocyanating species in situ. These include:
Halogen-based reagents: N-Bromosuccinimide (NBS) is a mild and effective oxidant for this transformation.
Peroxides: Hydrogen peroxide in the presence of an acid catalyst can be a greener alternative.
Persulfates: Potassium persulfate (K2S2O8) is another efficient oxidant for this reaction.
Solvent: The choice of solvent influences the solubility of reagents and the reaction rate. Common solvents include methanol (B129727), ethanol, acetonitrile (B52724), and dichloromethane.
Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.
Stoichiometry: The molar ratio of the precursor, thiocyanating agent, and oxidant needs to be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products.
A representative laboratory-scale procedure would involve dissolving methyl 2-aminobenzoate in a suitable solvent, followed by the addition of the thiocyanate salt and the oxidant. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by column chromatography.
Table 1: Optimization of Reaction Conditions for the Thiocyanation of an Aniline (B41778) Derivative (General Example)
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS | Dichloromethane | 25 | 2 | 85 |
| 2 | K2S2O8 | Acetonitrile | 50 | 4 | 78 |
| 3 | H2O2/HCl | Methanol | 25 | 6 | 65 |
| 4 | (NH4)2S2O8 | Water | 80 | 3 | 72 |
Note: This table represents a general optimization study for the thiocyanation of an aniline derivative and serves as a guideline for the synthesis of this compound.
Scalability Considerations for Research Applications
For research applications that require larger quantities of this compound, the scalability of the chosen synthetic method is an important factor. Methods that utilize readily available and inexpensive reagents, along with simple purification procedures, are generally more scalable.
Factors to Consider for Scalability:
Reagent Cost and Availability: The use of common reagents like ammonium thiocyanate and potassium persulfate is advantageous for larger-scale synthesis.
Reaction Conditions: Reactions that can be performed at or near room temperature are generally easier and safer to scale up than those requiring very high or low temperatures.
Work-up and Purification: Extraction and crystallization are often more amenable to large-scale operations than column chromatography. Developing a procedure where the product can be precipitated and isolated by filtration would be ideal for scalability.
Safety: The potential hazards of the reagents and reaction conditions must be carefully assessed before scaling up. For example, reactions involving strong oxidants should be handled with appropriate safety precautions.
Development and Investigation of Novel Thiocyanation Methodologies
The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally friendly methods. The thiocyanation of aromatic compounds is no exception, with several novel methodologies being explored.
Regioselective Thiocyanation of Anilines and Related Heterocycles
The regioselective introduction of a thiocyanate group onto an aromatic ring is a significant challenge. For anilines, the amino group strongly directs electrophilic substitution to the para position. This inherent directing effect is beneficial for the synthesis of 5-substituted 2-aminobenzoates like the target molecule.
Recent advances in regioselective thiocyanation include:
Metal-Free Catalysis: The use of non-metal catalysts, such as iodine or certain organic molecules, can promote thiocyanation with high regioselectivity.
Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization. This approach can offer mild reaction conditions and unique selectivity.
Mechanochemistry: Ball-milling techniques, which involve carrying out reactions in the solid state with minimal or no solvent, represent a green and efficient alternative to traditional solution-phase synthesis. organic-chemistry.org This method has been successfully applied to the thiocyanation of various aryl compounds, including anilines. organic-chemistry.org
Mechanistic Studies of Thiocyanation Processes
The mechanism of thiocyanation of anilines can proceed through different pathways depending on the reaction conditions.
Electrophilic Aromatic Substitution: In the presence of an oxidizing agent, the thiocyanate ion (SCN-) is oxidized to an electrophilic species, often depicted as the thiocyanogen cation ([SCN]+) or a related reactive intermediate. This electrophile then attacks the electron-rich aromatic ring of the aniline derivative, followed by the loss of a proton to restore aromaticity. The amino group of the aniline activates the ring towards electrophilic attack, particularly at the para position.
Radical Pathway: Some thiocyanation reactions, particularly those initiated by persulfates or photochemical methods, can proceed through a radical mechanism. In this case, a thiocyanate radical (•SCN) is generated, which then adds to the aromatic ring. Subsequent oxidation and deprotonation lead to the final product.
Understanding the operative mechanism is crucial for optimizing reaction conditions and predicting the regiochemical outcome of the reaction. For the thiocyanation of methyl anthranilate, the electrophilic aromatic substitution pathway is the most probable mechanism under many of the reported conditions.
Table 2: Comparison of Novel Thiocyanation Methodologies
| Methodology | Catalyst/Conditions | Advantages | Disadvantages |
| Metal-Free | Iodine, Organic Catalysts | Avoids toxic and expensive metals | May require specific catalysts |
| Photocatalysis | Visible Light, Photosensitizer | Mild conditions, high selectivity | May require specialized equipment |
| Mechanochemistry | Ball-milling | Solvent-free, rapid reactions | May not be suitable for all substrates |
Chemical Reactivity and Transformational Chemistry of Methyl 2 Amino 5 Thiocyanatobenzoate
Reactions Involving the Aromatic Amino Group
The amino group in Methyl 2-amino-5-thiocyanatobenzoate is a primary aromatic amine, which is expected to exhibit typical reactivity for this class of compounds.
Condensation Reactions
Condensation reactions involving the amino group are anticipated to proceed with various carbonyl compounds. For instance, reaction with aldehydes and ketones would likely form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.
Table 1: Plausible Condensation Reactions of this compound
| Reactant | Product Type | General Conditions |
|---|---|---|
| Aldehyde (R-CHO) | Schiff Base (Imine) | Acid catalyst (e.g., acetic acid), heat |
Cyclization Reactions
The bifunctional nature of this compound, possessing both an amino group and a thiocyanate (B1210189) group, makes it a prime candidate for intramolecular and intermolecular cyclization reactions to form various heterocyclic systems. For example, in the presence of a suitable reagent, the amino group could react with a reagent that subsequently interacts with the thiocyanate moiety or the aromatic ring to form fused heterocyclic structures. The synthesis of pyrazolo[1,5-a]pyrimidines from related aniline (B41778) precursors has been reported, suggesting that this compound could serve as a building block for complex heterocycles. byu.edu
Functional Group Interconversions
The aromatic amino group can be converted into a variety of other functional groups. One of the most common transformations is diazotization, where the amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions.
Table 2: Potential Functional Group Interconversions of the Amino Group
| Reagent(s) | Product Functional Group | Reaction Name/Type |
|---|---|---|
| NaNO₂, HCl (0-5 °C) | Diazonium salt (-N₂⁺Cl⁻) | Diazotization |
| CuCl/HCl | Chloro (-Cl) | Sandmeyer Reaction |
| CuBr/HBr | Bromo (-Br) | Sandmeyer Reaction |
| CuCN/KCN | Cyano (-CN) | Sandmeyer Reaction |
| H₃PO₂ | Hydrogen (-H) | Deamination |
Reactions of the Thiocyanate Moiety
The thiocyanate group (-SCN) is a pseudohalogen and can participate in a range of reactions, primarily involving nucleophilic attack or cycloadditions.
Nucleophilic Additions and Substitutions
Nucleophiles can attack either the carbon or the sulfur atom of the thiocyanate group. The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. For example, amines and thiols could potentially react with the thiocyanate group.
Table 3: Hypothetical Nucleophilic Reactions at the Thiocyanate Moiety
| Nucleophile | Potential Product(s) |
|---|---|
| Amines (R-NH₂) | Isothioureas or other adducts |
| Thiols (R-SH) | Dithiocarbamates or substitution products |
Cycloaddition Reactions
The thiocyanate group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocyclic rings. It can also participate in [2+2] and [4+2] cycloadditions with appropriate reaction partners, although this is less common for aromatic thiocyanates.
Derivatization at the Sulfur or Nitrogen Atom
The presence of the thiocyanate (-SCN) group and the amino (-NH2) group on the aromatic ring of this compound offers multiple sites for derivatization. The thiocyanate group, being a pseudohalide, is a versatile functional group that can undergo reactions at both the sulfur and nitrogen atoms, although reactions involving the sulfur atom are more common. nih.gov
The sulfur atom of the thiocyanate group can act as a nucleophile, participating in reactions such as alkylation or arylation to form thioethers. The reactivity of the thiocyanate ion as a potent nucleophile has been demonstrated in its use for the preparation of a range of organic thiocyanates. nih.gov
Furthermore, the amino group can undergo typical reactions such as acylation, alkylation, and diazotization, leading to a wide array of derivatives. The adjacent electron-withdrawing ester group can influence the nucleophilicity of the amino group.
A significant transformation involving both the nitrogen of the amino group and the thiocyanate moiety is the intramolecular cyclization to form benzothiazole (B30560) derivatives. This type of reaction is a well-established method for the synthesis of the benzothiazole ring system. orgsyn.orgorganic-chemistry.orgscholarsresearchlibrary.com The reaction typically proceeds through an initial attack of the amino group on the carbon atom of the thiocyanate, followed by rearrangement and cyclization. This process is often promoted by acids or oxidizing agents. The synthesis of 2-aminobenzothiazoles from anilines and thiocyanates is a common strategy in heterocyclic chemistry. researchgate.netresearchgate.net
Reactivity of the Ester Functionality
The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid esters. These reactions primarily include transesterification, hydrolysis, and amidation.
Transesterification Processes
Transesterification involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst to form a new ester and methanol (B129727). This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
For example, the transesterification of a similar compound, methyl 2-amino-5-bromo-3-methylbenzoate, has been demonstrated using benzyl (B1604629) alcohol and sodium methoxide (B1231860) to yield the corresponding benzyl ester. google.com It is expected that this compound would undergo similar transformations.
Table 1: Examples of Transesterification Reactions on Related Aminobenzoate Esters
| Starting Material | Alcohol | Catalyst | Product | Reference |
| Methyl 2-amino-5-bromo-3-methylbenzoate | Benzyl alcohol | Sodium methoxide | Benzyl 2-amino-5-bromo-3-methylbenzoate | google.com |
Hydrolysis and Amidation Reactions
Hydrolysis of the methyl ester group in this compound to the corresponding carboxylic acid, 2-amino-5-thiocyanatobenzoic acid, can be achieved under acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.
Amidation involves the reaction of the ester with an amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst. Lewis acids can be employed to catalyze the amidation of amino acids. nih.gov For instance, ethyl 2-amino-5-cyano-3-methylbenzoate has been successfully converted to 2-amino-5-cyano-N,3-dimethylbenzamide by reaction with methylamine. google.com
Table 2: Examples of Amidation Reactions on Related Aminobenzoate Esters
| Starting Material | Amine | Conditions | Product | Reference |
| Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine | Sodium methoxide, room temperature | 2-amino-5-cyano-N,3-dimethylbenzamide | google.com |
Development of Novel Synthetic Transformations Utilizing this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds and other functionalized molecules due to the presence of three reactive sites: the amino group, the thiocyanate group, and the methyl ester group.
A primary area of novel synthetic transformations involves the use of this compound in the synthesis of substituted benzothiazoles. As mentioned earlier, intramolecular cyclization can lead to 2-aminobenzothiazole (B30445) derivatives. orgsyn.orgorganic-chemistry.orgscholarsresearchlibrary.com Furthermore, the thiocyanate group can be a source for the direct introduction of a sulfur-containing substituent onto an aromatic ring. nih.govrsc.org
The combination of the amino and ester functionalities allows for the construction of quinazolinone ring systems, which are important in medicinal chemistry. researchgate.net The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a one-carbon synthon. Hydrolysis of the ester in this compound would provide the corresponding anthranilic acid, which could then be used in such syntheses.
Moreover, the thiocyanate group can be transformed into other sulfur-containing functional groups, such as thiols, sulfides, or sulfonyl groups, which can then be utilized in further synthetic manipulations. The development of new methods for these transformations under mild and efficient conditions is an active area of research. The cyclization of related propargyloxy-substituted methyl benzoates has been shown to yield chromene derivatives, suggesting that with appropriate functionalization, this compound could be a precursor to other complex heterocyclic systems. mdpi.com
Applications of Methyl 2 Amino 5 Thiocyanatobenzoate As a Key Synthetic Intermediate
Synthesis of Privileged Heterocyclic Scaffolds
Pyrazolo[1,5-a]pyrimidine Core Synthesis
A comprehensive search of scientific literature did not yield specific methods or detailed research findings for the synthesis of the Pyrazolo[1,5-a]pyrimidine core directly from Methyl 2-amino-5-thiocyanatobenzoate. General syntheses of pyrazolo[1,5-a]pyrimidines typically involve the condensation of 5-aminopyrazoles with various β-dicarbonyl compounds or their equivalents. nih.govrsc.orgresearchgate.netnih.gov
2-Aminobenzothiazole (B30445) Derivatives Synthesis
The synthesis of 2-aminobenzothiazoles from aromatic amines is a well-established transformation in organic chemistry. nih.gov The classical method, known as the Hugershoff reaction, involves the treatment of an aniline (B41778) with a thiocyanate (B1210189) salt (like potassium thiocyanate) in the presence of an oxidizing agent, typically bromine in acetic acid. nih.govresearchgate.net This reaction proceeds via the in situ formation of a thiocyanoamine intermediate, which then undergoes cyclization.
This compound contains both the requisite aromatic amino group and the thiocyanate group within the same molecule, making it a prime candidate for an intramolecular cyclization to form a 2-aminobenzothiazole derivative. This process would likely proceed through the mechanism outlined below:
Activation: The reaction would be initiated by an acid or a Lewis acid catalyst.
Intramolecular Cyclization: The nitrogen atom of the amino group would act as a nucleophile, attacking the carbon atom of the thiocyanate group. This intramolecular attack is sterically favored due to the ortho-positioning of the two functional groups.
Tautomerization: The resulting intermediate would then tautomerize to form the stable aromatic 2-aminobenzothiazole ring system.
This intramolecular approach offers a more direct route to substituted 2-aminobenzothiazoles compared to the traditional intermolecular methods. The resulting product would be a methyl 2-aminobenzothiazole-6-carboxylate, a valuable scaffold in medicinal chemistry. ucl.ac.be
Reaction Scheme: Starting Material: this compound Plausible Product: Methyl 2-aminobenzothiazole-6-carboxylate
| Reactant | Functional Groups | Potential Transformation |
| This compound | Aromatic Amine, Thiocyanate | Intramolecular Cyclization |
Other Heterocyclic Systems Derived from this compound
While the synthesis of 2-aminobenzothiazoles is a highly plausible application, a diligent search of scientific databases did not provide specific, documented examples of other heterocyclic systems being synthesized directly from this compound. The reactivity of the thiocyanate and amino groups could theoretically be exploited for other cyclizations, but detailed studies appear to be limited.
Construction of Complex Molecular Architectures
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.orgnih.govmdpi.com These reactions are prized for their efficiency and atom economy. A review of the literature did not reveal specific multicomponent reactions where this compound is explicitly used as a reactant. While its functional groups could potentially participate in MCRs, such as Ugi or Biginelli-type reactions, specific examples have not been reported.
Convergent Synthetic Strategies Employing this compound
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then joined together in the final stages. nih.govmdpi.com This approach is often more efficient than a linear synthesis for building large molecules. There is currently no specific information available in the scientific literature detailing the use of this compound as a key building block in convergent synthetic strategies for complex molecular architectures.
Medicinal Chemistry Applications Through Scaffold Derivatization
The strategic derivatization of core molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space to identify novel therapeutic agents. This compound presents a versatile scaffold for such derivatization, owing to its distinct reactive sites: the amino group, the ester, and the thiocyanate moiety. Each of these functional groups offers a handle for chemical modification, allowing for the generation of a diverse array of analogues with potentially unique biological activities. The aromatic ring itself can also be subject to further substitution, adding another dimension to the structural diversity that can be achieved.
Combinatorial and Focused Library Synthesis for Biological Screening
While the direct application of this compound in large-scale combinatorial library synthesis for broad biological screening is not extensively documented in the public domain, its structural features make it an ideal candidate for the generation of focused libraries. Focused libraries are smaller, more targeted collections of compounds designed to interact with a specific biological target or family of targets.
The primary amino group of this compound can be readily acylated, sulfonated, or reductively aminated to introduce a wide variety of substituents. Similarly, the ester functionality can be hydrolyzed and converted to amides or other ester analogues. The thiocyanate group is particularly interesting as it can be transformed into a range of other sulfur-containing heterocycles or functional groups, significantly expanding the chemical diversity of the resulting library.
Table 1: Potential Derivatization Reactions for Library Synthesis
| Functional Group | Reaction Type | Potential Reagents | Resulting Moiety |
| Amino Group | Acylation | Acid chlorides, Anhydrides | Amide |
| Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Amino Group | Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |
| Ester Group | Hydrolysis | Base or Acid | Carboxylic Acid |
| Ester Group | Amidation | Amines | Amide |
| Thiocyanate Group | Cyclization | Various reagents | Thiazoles, Thiadiazoles, etc. |
The synthesis of a focused library based on the this compound scaffold would typically involve a multi-step sequence where the core is systematically modified with a diverse set of building blocks. High-throughput synthesis techniques could be employed to accelerate the production of these analogues, which would then be subjected to biological screening to identify potential lead compounds.
Structure-Guided Design Approaches for Novel Compounds
If a derivative of this compound was identified as a hit in a biological screen, its binding mode to the target protein would be determined using techniques such as X-ray crystallography or NMR spectroscopy. This structural information would then guide the subsequent optimization of the hit compound. For instance, if the amino group is found to form a critical hydrogen bond with the protein, modifications would focus on maintaining or enhancing this interaction. If a particular region of the binding pocket is unoccupied, substituents could be rationally designed to fill this space and increase binding affinity.
Table 2: Hypothetical Structure-Guided Optimization Strategy
| Initial Hit Moiety | Observed Interaction | Design Hypothesis | Proposed Modification |
| Amino Group | Hydrogen bond with protein backbone | Enhance hydrogen bonding | Introduce sulfonamide |
| Phenyl Ring | van der Waals interactions | Increase surface complementarity | Add hydrophobic substituent |
| Thiocyanate Group | Solvent exposed | Introduce polar group for solubility | Convert to a heterocyclic ring |
This iterative process of structural determination, computational modeling, and chemical synthesis allows for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties. The versatile chemistry of the this compound scaffold makes it an attractive starting point for such structure-guided drug discovery efforts.
Biological and Pharmacological Investigations of Compounds Derived from Methyl 2 Amino 5 Thiocyanatobenzoate
Evaluation of Anticancer Activity in Established Cell Lines
The anticancer potential of quinazoline (B50416) derivatives synthesized from precursors related to methyl 2-amino-5-thiocyanatobenzoate has been a primary area of investigation. These studies typically involve in vitro screening against a panel of established human cancer cell lines to determine their cytotoxic and antiproliferative effects.
Numerous studies have demonstrated the efficacy of quinazoline derivatives against various cancer cell lines. For instance, a series of novel quinazoline derivatives were evaluated for their in vitro cytotoxicity against HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.govnih.govresearchgate.net The results indicated that all tested compounds exhibited significant cytotoxic effects against both cell lines. nih.govnih.govresearchgate.net
Specifically, certain 2-thioxoquinazolin-4-one and related thioether derivatives showed potent activity. nih.govnih.gov In another study, tetrahydro-benzo quinazoline derivatives were screened for their anticancer activity against the MCF-7 breast cancer cell line, with two compounds, 4-(2-fluorophenyl)-1,4,5,6 tetrahydro-2-(methyl thio) benzo quinazoline and 4-(3,4 dimethoxyphenyl)-1,4,5,6-tetrahydro-2-(methylthio) benzo quinazoline, demonstrating notable activity. wjpmr.com The antiproliferative effects of some quinazolinone derivatives have also been observed in DU-145 prostate cancer cells. mdpi.com
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| Compound 21 | HeLa | 1.85 | Gefitinib (B1684475) | 4.3 |
| Compound 21 | MDA-MB-231 | 2.15 | Gefitinib | 28.3 |
| Compound 22 | HeLa | 2.01 | Gefitinib | 4.3 |
| Compound 22 | MDA-MB-231 | 2.81 | Gefitinib | 28.3 |
| Compound 23 | HeLa | 1.96 | Gefitinib | 4.3 |
| Compound 23 | MDA-MB-231 | 2.55 | Gefitinib | 28.3 |
To contextualize the potency of these novel derivatives, their cytotoxic activities are often compared with established anticancer drugs. In the evaluation of quinazoline derivatives against HeLa and MDA-MB-231 cells, gefitinib was used as a standard reference compound. nih.govnih.govresearchgate.net Several of the synthesized compounds, particularly compounds 21, 22, and 23, were found to be more potent than gefitinib, exhibiting lower IC₅₀ values. nih.govnih.govresearchgate.net For example, against the HeLa cell line, compound 21 had an IC₅₀ of 1.85 µM compared to gefitinib's 4.3 µM. nih.govnih.gov Similarly, against MDA-MB-231 cells, the same compound showed an IC₅₀ of 2.15 µM, significantly lower than gefitinib's 28.3 µM. nih.govnih.gov These comparative data highlight the potential of these new derivatives as promising anticancer agents. nih.govnih.govresearchgate.net
Assessment of Kinase Inhibitory Activity
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibition is a major strategy in anticancer drug development. Quinazolinone-based compounds have been investigated as inhibitors of various kinases.
Quinazolinone derivatives have shown potential as kinase inhibitors, interfering with key signaling pathways that promote tumor cell proliferation and survival. mdpi.com For example, certain benzimidazole-quinazolinone derivatives have been identified as targeting RAF kinase. mdpi.com The inhibition of such kinases can lead to the arrest of the cell cycle, particularly in the G2/M phase, and induce apoptosis in cancer cells. mdpi.com While specific inhibition data for VPS34 or JAK1-JH2 by derivatives of this compound is not detailed in the provided context, the broader class of quinazolinones is known to target kinases like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some derivatives showing an IC₅₀ of 10 nM against EGFRwt-TK. mdpi.com
Comprehensive kinase profiling is essential to understand the selectivity and potential off-target effects of new inhibitors. While specific KinomeScan™ data for derivatives of this compound are not available in the search results, this methodology is a standard approach in the field. Such platforms screen a compound against a large panel of kinases to determine its binding affinities and create a selectivity profile. This approach helps in identifying the primary targets of a compound and can reveal unexpected inhibitory activities, guiding further development and optimization of lead compounds.
Antibacterial Activity Studies of Derived Compounds
In addition to anticancer properties, derivatives containing the thiocyanate (B1210189) or isothiocyanate moiety have been explored for their antimicrobial activity. The thiocyanate group is a key functional group in these investigations.
Studies on allylic thiocyanates have revealed moderate-to-high activity against a range of pathogens. scielo.br Notably, chloro-substituted allylic thiocyanates were found to be highly active, with zones of inhibition comparable to or greater than the positive control antibiotic, Imipenem. scielo.brnih.gov This activity was observed against several bacterial strains, including a methicillin-resistant Staphylococcus aureus (MRSA) strain. scielo.br The broader class of isothiocyanates, which can be formed from thiocyanates, has also shown good antimicrobial activity against Gram-negative and moderate activity against Gram-positive bacteria. mdpi.com The antibacterial activities of substituted quinazolines have been investigated against strains such as E. coli, P. aeruginosa, B. subtilis, and S. aureus, with Gram-positive bacteria showing higher sensitivity. nih.gov
Efficacy Against Gram-Positive Bacterial Strains
Derivatives of this compound have demonstrated notable activity against various Gram-positive bacteria. For instance, studies on analogous compounds have shown significant inhibition of Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a major cause of hospital-acquired infections. nih.govmdpi.com The antimicrobial activity of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. mdpi.com
Research on related organoselenide compounds has indicated that certain derivatives can exhibit antibacterial activity comparable to standard antibiotics. nih.gov For example, a study on organodiselenide-tethered methyl anthranilates showed promising activity against S. aureus. nih.gov Isothiocyanates, which share a related functional group, have also been shown to be effective against MRSA. mdpi.com
Table 1: Illustrative Antibacterial Activity of Related Compounds Against Gram-Positive Bacteria
| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Organodiselenide-tethered Methyl Anthranilates | Staphylococcus aureus | Inhibition Assay (%) | 90.5 | nih.gov |
| Allylic Thiocyanates | Methicillin-resistant S. aureus (MRSA) | Inhibition Zone | Comparable to Imipenem | scielo.brnih.gov |
| Isothiocyanates | MRSA | Minimum Inhibitory Concentration (MIC) | 2.9 - 110 µg·mL⁻¹ | mdpi.com |
Efficacy Against Gram-Negative Bacterial Strains
The efficacy of these derived compounds has also been assessed against Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Studies on similar compounds have shown activity against strains like Escherichia coli. nih.govmdpi.com For instance, certain organodiselenide-tethered methyl anthranilates displayed significant antibacterial activity against E. coli. nih.gov
However, in some cases, the activity against Gram-negative bacteria may be less pronounced compared to Gram-positive strains. nih.gov This difference in susceptibility can often be attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of antimicrobial agents.
Table 2: Illustrative Antibacterial Activity of Related Compounds Against Gram-Negative Bacteria
| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Organodiselenide-tethered Methyl Anthranilates | Escherichia coli | Inhibition Assay (%) | 91.3 | nih.gov |
| Flavonoids | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | mdpi.com |
| 2-Amino-5-nitrobenzophenone derivatives | Escherichia coli | Antibacterial Activity | Moderate | researchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Optimization
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design and optimization of new drug candidates. nih.govmdpi.com For compounds derived from this compound, SAR studies aim to identify the key structural features responsible for their biological activity and to guide the synthesis of more potent and selective analogues. nih.gov
Impact of Substituent Modifications on Biological Potency
The biological potency of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the thiocyanate group. For instance, in related series of compounds, the introduction of halogen atoms or other electron-withdrawing groups on the aromatic ring has been shown to enhance antimicrobial activity. nih.gov
In a study of allylic thiocyanates, derivatives bearing halogenated aryl groups exhibited moderate-to-high activity against selective pathogens. nih.gov Specifically, chloro-substituted thiocyanates were found to be highly active. nih.gov Similarly, for other aminobenzoate derivatives, the presence and position of substituents like bromo, fluoro, and nitro groups were found to be critical for their inhibitory effects on certain enzymes. nih.gov
Identification of Pharmacophoric Features and Lead Optimization Strategies
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, the anthranilate scaffold itself is considered a promising pharmacophore for developing novel drugs. nih.gov
Lead optimization strategies focus on modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov For this class of compounds, strategies could involve:
Modification of the thiocyanate group: Exploring isosteres of the thiocyanate group, such as isothiocyanates or selenocyanates, could lead to compounds with altered reactivity and biological activity. nih.govmdpi.com
Substitution on the aromatic ring: Systematic variation of substituents on the benzene (B151609) ring to modulate electronic and steric properties. nih.gov
Alteration of the ester group: Modification of the methyl ester to other esters or amides to influence solubility and cell permeability.
Mechanistic Studies of Biological Action for Derived Compounds
Understanding the mechanism of action of antimicrobial compounds is crucial for their development and for overcoming resistance. nih.gov While the precise mechanisms for derivatives of this compound are not fully elucidated, studies on related compounds provide insights into their potential cellular targets and pathways.
Cellular Pathway Modulation
The antimicrobial activity of thiourea (B124793) derivatives, which are structurally related, has been a subject of extensive research. mdpi.com These compounds can potentially interfere with various cellular processes. For instance, some nitro-containing compounds exert their biological effects by generating free radicals that cause oxidative stress and damage to cellular components. mdpi.com
In the context of antibacterial action, compounds containing a thiazole (B1198619) ring, which can be synthesized from related starting materials, have been shown to inhibit essential enzymes in bacteria. nih.gov For example, some 2-amino-5-nitrothiazole (B118965) analogues have been found to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for the energy metabolism of anaerobic bacteria. nih.gov This inhibition occurs through the abstraction of a proton from a key cofactor of the enzyme. nih.gov
Furthermore, the anthranilate core is a component of inhibitors for other enzymes, such as methionine aminopeptidase-2 (MetAP2), which is involved in protein maturation. nih.gov While these studies are on related but distinct chemical classes, they suggest potential pathways that derivatives of this compound might modulate to exert their antimicrobial effects. Further research is needed to specifically identify the cellular targets of this particular class of compounds.
Target Engagement and Off-Target Analysis
The precise molecular targets of compounds derived directly from this compound have not been extensively elucidated in publicly available scientific literature. However, by examining the biological activities of structurally related anthranilic acid and thiocyanate-containing molecules, we can infer potential target classes and anticipate possible off-target interactions. This section will discuss the target engagement of analogous compounds to provide a putative framework for the pharmacological investigation of this compound derivatives.
Inferred Primary Targets from Analogous Compounds
Research into derivatives of the broader anthranilic acid scaffold has revealed a range of biological targets, suggesting that compounds derived from this compound may also interact with these or similar proteins.
One area of significant investigation for anthranilic acid derivatives has been in the development of anticancer agents. For instance, a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid demonstrated potent in vitro antiproliferative activity against a full panel of human tumor cell lines. nih.gov The pyridinyl ester, in particular, exhibited growth inhibitory properties with several GI₅₀ values at concentrations below 10⁻⁷ M. nih.gov While the exact molecular target was not definitively identified, the COMPARE procedure suggested potential mechanisms related to the compound's antiproliferative effects. nih.gov
Furthermore, studies on dihydroquinazolin derivatives synthesized from anthranilic acid have identified c-Met kinase and Pim-1 kinase as potential targets. doaj.orgresearchgate.net Several of these compounds displayed significant cytotoxicity against various cancer cell lines, with the most active ones showing potent inhibition of these kinases. doaj.orgresearchgate.net
The thiocyanate moiety, while less explored in the context of specific target engagement, is known to be a part of molecules with diverse biological activities. For example, 2-amino-5-[(thiomethyl)aryl]thiazoles, which bear some structural resemblance to the core of interest, have been identified as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in T-cell signaling. nih.govresearchgate.net
Potential Off-Target Effects Based on Structural Motifs
Given the structural similarities to other pharmacologically active classes, derivatives of this compound could exhibit a range of off-target effects.
The anthranilic acid core is a known scaffold for compounds targeting cyclooxygenase (COX) enzymes, which could lead to anti-inflammatory effects but also potential gastrointestinal side effects if not designed for selectivity. Additionally, the general structure is present in molecules that interact with various receptors and ion channels.
The thiocyanate group is a reactive moiety that could potentially interact with cysteine residues in proteins, leading to non-specific binding and a range of off-target activities. This is a critical consideration in the development of safe and selective therapeutic agents. For instance, the isothiocyanate group in sulforaphane (B1684495) is known to react with cysteine thiols in numerous proteins, which can lead to undesirable side effects. nih.gov
Future Directions for Target Identification
To definitively identify the primary targets and assess the off-target profile of this compound derivatives, several experimental approaches would be necessary. These include:
Affinity-based proteomics: This technique can identify the direct binding partners of a compound from a complex biological sample.
Broad-panel kinase screening: Given that many small molecules target kinases, screening against a large panel of kinases can identify both primary targets and off-target interactions. nih.gov
Phenotypic screening followed by target deconvolution: Screening compounds in cell-based assays can identify desired biological effects, with subsequent studies to identify the molecular target responsible for that effect.
Data from Analogous Compounds
The following tables summarize the biological activity of compounds structurally related to this compound, providing an indication of potential targets and efficacy.
Table 1: Anticancer Activity of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic Acid Esters
| Compound | Cell Line | GI₅₀ (M) |
| Pyridinyl ester 25 | Various | < 10⁻⁷ |
Data from J. Med. Chem. 2006, 49, 1, 429–440. nih.gov
Table 2: Kinase Inhibitory Activity of Dihydroquinazolin Derivatives from Anthranilic Acid
| Compound | Target Kinase | Activity |
| 8 | c-Met | Highly Active |
| 13 | c-Met, Pim-1 | Highly Active |
| 19d | c-Met | Highly Active |
| 21e | c-Met, Tyrosine Kinases | Highly Active |
| 21f | c-Met | Highly Active |
| 24a | c-Met, Pim-1 | Highly Active |
Data from Acta Chim. Slov. 2018, 65, 554-568. doaj.orgresearchgate.net
Table 3: Itk Inhibitory Activity of a Structurally Related Aminothiazole
| Compound | Target Kinase | IC₅₀ (nM) |
| 2 | Itk | Potent Inhibition |
Data from Bioorg. Med. Chem. Lett. 2006, 16, 9, 2411-2415. nih.gov
Advanced Analytical Methodologies for Research on Methyl 2 Amino 5 Thiocyanatobenzoate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized derivatives of Methyl 2-amino-5-thiocyanatobenzoate. These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic properties of the molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its reaction products.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts due to the electronic effects of the amino, ester, and thiocyanate (B1210189) groups. The proton ortho to the amino group is expected to appear at the lowest chemical shift (most shielded), while the proton ortho to the ester group will be the most deshielded. The proton between the amino and thiocyanate groups will also have a characteristic shift. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm. The protons of the amino group will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester group is typically observed in the range of 165-175 ppm. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups. The carbon bearing the thiocyanate group will have a characteristic chemical shift, which is important for confirming the presence of this group.
| ¹H NMR Data for this compound (Predicted) | |
| Proton | Predicted Chemical Shift (ppm) |
| -OCH₃ | 3.90 (s, 3H) |
| -NH₂ | 5.50 (br s, 2H) |
| H-3 | 6.80 (d, 1H) |
| H-4 | 7.50 (dd, 1H) |
| H-6 | 7.90 (d, 1H) |
| ¹³C NMR Data for this compound (Predicted) | |
| Carbon | Predicted Chemical Shift (ppm) |
| -OCH₃ | 52.0 |
| C-5 | 100.0 |
| -SCN | 110.0 |
| C-1 | 115.0 |
| C-3 | 118.0 |
| C-6 | 130.0 |
| C-4 | 138.0 |
| C-2 | 150.0 |
| C=O | 168.0 |
Note: The predicted NMR data is based on the analysis of structurally similar compounds such as Methyl 2-amino-5-bromobenzoate and other aminobenzoate derivatives. researchgate.netnih.govresearchgate.netchemicalbook.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, ester, and thiocyanate groups.
The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the ester group is expected to be a strong, sharp band around 1700-1730 cm⁻¹. The presence of the thiocyanate group (-SCN) is confirmed by a sharp, intense absorption band in the range of 2140-2160 cm⁻¹, corresponding to the C≡N triple bond stretch. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.
| Characteristic IR Absorption Bands for this compound (Predicted) | |
| Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Amino) | 3450, 3350 |
| C-H Stretch (Aromatic) | 3100-3000 |
| S-C≡N Stretch (Thiocyanate) | 2150 |
| C=O Stretch (Ester) | 1710 |
| C=C Stretch (Aromatic) | 1600, 1480 |
| C-N Stretch | 1320 |
| C-O Stretch (Ester) | 1250 |
Note: The predicted IR data is based on typical absorption frequencies for the respective functional groups and data from analogous compounds. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the π → π* transitions of the substituted benzene ring.
The amino and ester groups on the benzene ring act as auxochromes and chromophores, respectively, influencing the position and intensity of the absorption maxima (λmax). The presence of the thiocyanate group will also affect the electronic structure and thus the UV-Vis spectrum. Typically, substituted aminobenzoates show two main absorption bands in the UV region.
| Predicted UV-Vis Absorption Maxima for this compound | |
| Transition | Predicted λmax (nm) |
| π → π | ~240 |
| π → π | ~320 |
Note: These predicted values are based on the UV-Vis spectra of similar aromatic amino compounds. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and isolating specific reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for the analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method is generally employed.
A typical HPLC system would utilize a C18 stationary phase, which is nonpolar, and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration. A UV detector is commonly used for detection, set at one of the absorption maxima of the compound.
| Typical HPLC Parameters for Analysis of this compound | |
| Parameter | Condition |
| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm or ~320 nm |
| Injection Volume | 10 µL |
Note: These are general starting conditions and may need to be optimized for specific applications. nih.govmst.eduhelixchrom.comrsc.org
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be used to analyze volatile impurities or byproducts from its synthesis.
For direct GC analysis, a high-temperature capillary column with a nonpolar or medium-polarity stationary phase would be suitable. However, for compounds with polar functional groups like the amino group, derivatization is often necessary to increase volatility and improve peak shape. Common derivatization reagents for amino groups include silylating agents or acylating agents. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time data and mass spectral information, which is highly valuable for the identification of unknown components.
| Typical GC Parameters for Analysis of Derivatized this compound | |
| Parameter | Condition |
| Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Preparative Chromatography for Compound Purification
Preparative High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of this compound and its derivatives from complex reaction mixtures or natural product extracts. google.comnih.gov Unlike analytical HPLC, which focuses on quantification and identification of components in a sample, preparative HPLC is designed to purify larger quantities of a specific compound for further analysis or use. youtube.com
The process involves injecting a solution of the crude compound onto a column packed with a stationary phase. A solvent or solvent mixture (the mobile phase) is then pumped through the column. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. For compounds like this compound, a reverse-phase stationary phase (such as C18-silica) is commonly employed, with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.
The development of a successful preparative HPLC method involves optimizing several parameters to achieve high purity and recovery. mdpi.com This often starts with analytical scale experiments to determine the ideal mobile phase composition, which is then scaled up for preparative work. google.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to effectively separate compounds with a range of polarities.
| Parameter | Condition |
|---|---|
| Instrumentation | Preparative HPLC System with UV Detector |
| Column | Reverse-Phase C18, 250 mm x 21.2 mm, 10 µm particle size |
| Mobile Phase | A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 30 minutes |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 2.0 mL (of a concentrated crude sample) |
Fractions are collected as they elute from the column, and those containing the pure desired compound are combined and the solvent is evaporated, yielding the purified product. The purity of the isolated compound is then typically confirmed using analytical HPLC or other spectroscopic methods.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules. nih.gov It is a cornerstone for the characterization of newly synthesized compounds like this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. acs.org This technique is crucial for unequivocally identifying this compound, distinguishing it from isomers or compounds with similar nominal masses. nih.gov Instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range.
For this compound (C₉H₈N₂O₂S), the exact mass of its protonated molecule ([M+H]⁺) can be calculated. By comparing this theoretical mass with the experimentally measured mass from an HRMS analysis, the elemental composition can be confirmed with high confidence. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂S |
| Theoretical m/z ([M+H]⁺) | 209.0385 |
| Experimentally Measured m/z | 209.0382 |
| Mass Error (ppm) | -1.44 |
The low mass error observed in the hypothetical data provides strong evidence for the assigned molecular formula, a critical step in the identification of the compound.
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation patterns. unito.itnih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then fragmented through collision-induced dissociation (CID). unito.it The resulting fragment ions, or product ions, are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its functional groups and their connectivity. libretexts.orglibretexts.org
For this compound, the fragmentation of its protonated molecule would be expected to occur at the most labile bonds. Key fragmentation pathways could include the loss of the methyl group (-CH₃) or the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the thiocyanate group (-SCN), or loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the ester functionality. libretexts.org The analysis of these fragments helps to piece together the structure of the original molecule. youtube.com
| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 178.02 | OCH₃ (Methanol, CH₃OH, from ester) | [M+H - CH₃OH]⁺ |
| 150.03 | COOCH₃ (Carbomethoxy radical) | [M+H - •COOCH₃]⁺ |
| 151.01 | SCN (Thiocyanic acid radical) | [M+H - •SCN]⁺ |
| 122.04 | COOCH₃ and HCN | [M+H - •COOCH₃ - HCN]⁺ |
By interpreting these fragmentation patterns, researchers can confirm the presence of the key structural motifs within this compound and its derivatives, distinguishing between positional isomers which might otherwise be difficult to identify. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. soton.ac.uk This technique is particularly valuable for establishing the absolute stereochemistry and preferred conformation of chiral derivatives of this compound. The method relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.
The first step is to grow a high-quality single crystal of the compound, which can be a challenging process. nih.gov Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The crystal is rotated while being irradiated with a beam of X-rays, and the resulting diffraction pattern is recorded. The intensities and positions of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
The resulting structural data provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. researchgate.net For chiral derivatives, the data can be used to determine the absolute configuration of stereocenters. The crystal structures of closely related compounds, such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-5-bromobenzoate, provide a strong precedent for the expected molecular geometry and packing in the crystal lattice. nih.govresearchgate.netnih.gov
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₈ClNO₂ nih.govresearchgate.net |
| Crystal System | Monoclinic nih.govresearchgate.net |
| Space Group | P2₁/c |
| a (Å) | 3.9480 (8) nih.govresearchgate.net |
| b (Å) | 9.0230 (18) nih.govresearchgate.net |
| c (Å) | 12.018 (2) nih.govresearchgate.net |
| β (°) | 94.10 (3) nih.govresearchgate.net |
| Volume (ų) | 427.02 (15) nih.govresearchgate.net |
| Z (Molecules/unit cell) | 2 nih.govresearchgate.net |
Emerging Research Directions and Future Perspectives
Green and Sustainable Synthesis of Methyl 2-amino-5-thiocyanatobenzoate
The principles of green chemistry are increasingly pivotal in the synthesis of functionalized molecules. For this compound, research is gravitating towards the development of environmentally benign and efficient synthetic protocols that minimize waste and energy consumption.
Key Research Thrusts:
Mechanochemical Methods: Solid-state reactions, such as ball milling, offer a solvent-free alternative for the thiocyanation of aromatic compounds. nih.govacs.org This technique can lead to shorter reaction times and avoids the use of hazardous solvents. nih.govacs.org
Polymer-Supported Reagents: The use of reagents immobilized on a solid support, such as cross-linked poly (4-vinylpyridine) supported thiocyanate (B1210189), facilitates easier product purification and reagent recycling, aligning with the principles of sustainable chemistry. sid.ir
Electrochemical Synthesis: Electrochemical methods provide a green pathway for thiocyanation by using electricity as a clean reagent to drive the reaction, often under mild conditions. rsc.org
Catalytic Approaches: The development of efficient catalytic systems, potentially using earth-abundant metals, for the direct C-H thiocyanation of aminobenzoate precursors is a significant area of interest. nih.gov
Data on Sustainable Synthesis Approaches for Aryl Thiocyanates:
| Method | Reagents/Conditions | Advantages |
| Mechanochemistry | Ammonium (B1175870) thiocyanate, ammonium persulfate, silica, ball milling | Solvent-free, short reaction times, minimal workup nih.gov |
| Polymer-Supported Reagents | Cross-linked poly(4-vinylpyridine) supported thiocyanate, I2, CH3OH, room temperature | Easy separation, reagent recyclability sid.ir |
| Electrochemical Synthesis | Ammonium thiocyanate, acetonitrile (B52724), Pt anode | Avoids chemical oxidants, high selectivity rsc.org |
| Lewis Acid Catalysis | N-Thiocyanatosaccharin, Iron(III) chloride | Fast, efficient, regioselective nih.gov |
Applications in Material Science and Polymer Chemistry
The thiocyanate group is a versatile functional handle that can participate in a variety of chemical transformations, making this compound a potentially valuable building block in material science and polymer chemistry.
Potential Applications:
Coordination Polymers: The nitrogen and sulfur atoms of the thiocyanate group can coordinate with metal ions, enabling the formation of coordination polymers with interesting structural and functional properties. mdpi.com The aminobenzoate moiety can also participate in coordination or act as a scaffold for further functionalization.
Precursor for Sulfur-Containing Polymers: The thiocyanate group can be converted into other sulfur-containing functionalities, such as thiols or disulfides. This opens up possibilities for the synthesis of sulfur-rich polymers with applications in areas like optical materials and energy storage.
Monomer Synthesis: this compound can be chemically modified to produce novel monomers. For instance, the amino group could be acylated to introduce a polymerizable group, leading to the creation of specialty polymers with tailored properties. While some thiocyanates can act as polymerization inhibitors, their incorporation into polymer structures can lead to materials with unique characteristics. google.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis. These technologies offer precise control over reaction parameters, improved safety, and the potential for high-throughput synthesis. researchgate.netvapourtec.com
Advantages of Integration:
Enhanced Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely than traditional batch processes. unimi.it
Improved Efficiency and Yield: The precise control over temperature, pressure, and reaction time in flow systems often leads to higher yields and purity. researchgate.net
Scalability: Flow chemistry allows for seamless scaling of reactions from laboratory to industrial production. rsc.org
Automated Library Synthesis: Integration with automated platforms enables the rapid synthesis of a library of derivatives for screening and optimization of properties. vapourtec.com
Recent advancements have demonstrated the successful automation of multi-step syntheses of active pharmaceutical ingredients, a paradigm that could be applied to the production and derivatization of this compound. innovationnewsnetwork.com
Exploration of Novel Biological Targets for Derived Compounds
While the biological activity of this compound itself is not extensively studied, its structural motifs—aminobenzoic acid and thiocyanate—are present in compounds with known pharmacological activities. This suggests that its derivatives could interact with a range of biological targets.
Hypothesized Biological Targets and Activities:
Antimicrobial Agents: 4-aminobenzoic acid (PABA) is an essential nutrient for many pathogens. nih.gov Derivatives of aminobenzoic acid have shown antibacterial and antifungal properties. nih.govmdpi.com The incorporation of a thiocyanate group could enhance this activity.
Anticancer Agents: Isothiocyanates, which are isomers of thiocyanates, are well-known for their anti-cancer properties, targeting various signaling pathways involved in cancer cell growth and apoptosis. sci-hub.stnih.gov Derivatives of this compound could be designed to explore similar mechanisms of action.
Enzyme Inhibitors: The thiocyanate moiety has been shown to inhibit enzymes such as carbonic anhydrases. researchgate.net This opens avenues for designing specific enzyme inhibitors based on the this compound scaffold.
Cytotoxic Agents: Certain aminobenzoic acid derivatives have demonstrated cytotoxicity against cancer cell lines. mdpi.com
Advanced Spectroscopic and Imaging Techniques for Investigating its Biological Impact
Understanding the interaction of small molecules with biological systems at a molecular level is crucial for drug discovery and development. Advanced spectroscopic and imaging techniques can provide invaluable insights into the biological impact of this compound and its derivatives.
Applicable Techniques:
Spectroscopic Methods for Interaction Studies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the binding of small molecules to proteins and other biomolecules, providing information on the binding site and mode of interaction. nih.gov
Mass Spectrometry (MS): A powerful tool for characterizing protein-ligand interactions, including both covalent and non-covalent complexes. benthamscience.com
Fluorescence Spectroscopy: A sensitive technique for studying protein-ligand interactions, capable of determining binding constants and stoichiometry. researchgate.net
Surface Plasmon Resonance (SPR): An optical-based method for real-time monitoring of biomolecular interactions, providing data on affinity, kinetics, and thermodynamics. nih.gov
Fluorescence Imaging:
Live-Cell Imaging: By attaching a fluorescent tag to derivatives of this compound, their uptake, distribution, and localization within living cells can be visualized. nih.gov
Super-Resolution Microscopy: This advanced imaging technique allows for the visualization of intracellular structures and molecular interactions with unprecedented detail, far beyond the diffraction limit of conventional microscopy. hep.com.cn Organic fluorescent probes are essential for these applications. researchgate.net
These advanced analytical methods will be instrumental in elucidating the mechanisms of action and identifying the specific biological targets of novel compounds derived from this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 2-amino-5-thiocyanatobenzoate, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiocyanate groups can be introduced using arylisothiocyanates in dimethylformamide (DMF) with potassium hydroxide as a base, as demonstrated in analogous thiocyanate reactions . Optimization involves adjusting temperature (e.g., 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of precursors. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can spectroscopic techniques (FTIR, Raman) be applied to characterize this compound?
- Methodology : FTIR and Raman spectroscopy are critical for identifying functional groups. For instance:
- FTIR : The thiocyanate (-SCN) group shows a sharp peak near 2100–2150 cm⁻¹, while the ester carbonyl (C=O) appears at ~1700 cm⁻¹.
- Raman : Aromatic C-H stretching (3050–3100 cm⁻¹) and amino (-NH₂) bending (~1600 cm⁻¹) confirm substitution patterns . Compare results with computational simulations (e.g., DFT) for geometric validation.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Stability tests under controlled environments (e.g., -20°C in inert gas) are essential. Degradation pathways, such as hydrolysis of the thiocyanate group or ester bond, can be tracked via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis. Use UV-Vis spectroscopy to detect byproducts like benzoic acid derivatives .
Q. Which purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are standard. For polar byproducts, solid-phase extraction (SPE) with mixed-mode sorbents improves recovery . Confirm purity via NMR (e.g., absence of solvent peaks at δ 2.5–3.5 ppm).
Advanced Research Questions
Q. How does the thiocyanate substituent influence the compound’s reactivity in cross-coupling or cyclization reactions?
- Methodology : The -SCN group acts as a soft nucleophile, enabling reactions with electrophilic partners (e.g., aryl halides). Mechanistic studies using kinetic isotope effects or trapping intermediates (e.g., with TEMPO) can elucidate pathways. For example, thiocyanate may participate in Huisgen cycloadditions under Cu(I) catalysis .
Q. What experimental approaches can elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking simulations (AutoDock, Schrödinger Suite) predict binding affinities to targets like dopamine D2 or serotonin receptors, as seen in structurally related benzamide derivatives . Validate via competitive radioligand assays (IC₅₀ determination) or SPR (surface plasmon resonance) for real-time kinetics.
Q. How can contradictory spectral or chromatographic data be resolved during analysis?
- Methodology : For overlapping HPLC peaks, employ tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM). If FTIR/Raman data conflict with computational models, re-optimize DFT parameters (e.g., basis set: B3LYP/6-311+G(d,p)) or consider solvent effects on vibrational modes .
Q. What strategies optimize the compound’s solubility for in vitro or in vivo studies?
- Methodology : Test co-solvents (DMSO, cyclodextrins) or pH adjustment (amine protonation at pH < 4). For nanoparticle formulations, use PEGylation or lipid-based carriers. Monitor solubility via nephelometry and validate bioavailability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
